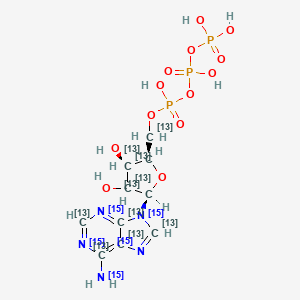
ATP-13C10,15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10,15N5 involves the incorporation of 13C and 15N isotopes into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, which is then phosphorylated to produce this compound. The reaction conditions often involve the use of specific enzymes and cofactors to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The process involves large-scale synthesis of labeled adenosine followed by enzymatic phosphorylation. The final product is purified using chromatographic techniques to achieve the desired isotopic purity and concentration .
Analyse Chemischer Reaktionen
Types of Reactions
ATP-13C10,15N5 undergoes various chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) in the presence of water.
Phosphorylation: ATP can transfer its phosphate group to other molecules, a process catalyzed by kinases.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in cellular respiration and photosynthesis.
Common Reagents and Conditions
Hydrolysis: Water and specific enzymes like ATPases.
Phosphorylation: Kinases and substrates requiring phosphorylation.
Oxidation-Reduction: Enzymes like oxidoreductases and coenzymes such as NADH.
Major Products Formed
Hydrolysis: ADP and Pi.
Phosphorylation: Phosphorylated substrates and ADP.
Oxidation-Reduction: Reduced or oxidized forms of coenzymes and substrates.
Wissenschaftliche Forschungsanwendungen
ATP-13C10,15N5 is widely used in various scientific research fields:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying cellular energy metabolism and signaling pathways.
Medicine: Used in research related to metabolic disorders and drug development.
Industry: Applied in the development of diagnostic tools and biochemical assays.
Wirkmechanismus
ATP-13C10,15N5 functions similarly to natural ATP by providing energy for various biochemical processes. It acts as a substrate for enzymes involved in phosphorylation reactions, transferring its phosphate group to other molecules. This process is crucial for cellular activities such as muscle contraction, protein synthesis, and signal transduction. The isotopic labeling allows researchers to track the metabolic fate of ATP in cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine-13C10,15N5 5′-monophosphate (AMP-13C10,15N5)
- Adenosine-13C10,15N5 5′-diphosphate (ADP-13C10,15N5)
- Adenosine-13C10,15N5 (Ado-13C10,15N5)
Uniqueness
ATP-13C10,15N5 is unique due to its triphosphate structure, which is essential for its role in energy transfer and storage. The isotopic labeling with 13C and 15N makes it particularly valuable for tracing metabolic pathways and studying the dynamics of ATP in biological systems .
Eigenschaften
Molekularformel |
C10H16N5O13P3 |
|---|---|
Molekulargewicht |
522.08 g/mol |
IUPAC-Name |
[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI-Schlüssel |
ZKHQWZAMYRWXGA-GBFHFEKESA-N |
Isomerische SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















